Phytex

Description

Properties

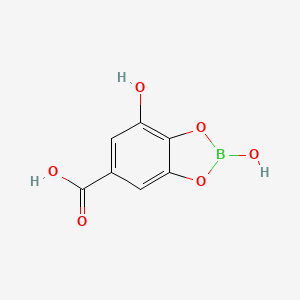

CAS No. |

78456-98-1 |

|---|---|

Molecular Formula |

C7H5BO6 |

Molecular Weight |

195.92 g/mol |

IUPAC Name |

2,4-dihydroxy-1,3,2-benzodioxaborole-6-carboxylic acid |

InChI |

InChI=1S/C7H5BO6/c9-4-1-3(7(10)11)2-5-6(4)14-8(12)13-5/h1-2,9,12H,(H,10,11) |

InChI Key |

UXUWCOMXIABBJS-UHFFFAOYSA-N |

SMILES |

B1(OC2=CC(=CC(=C2O1)O)C(=O)O)O |

Canonical SMILES |

B1(OC2=CC(=CC(=C2O1)O)C(=O)O)O |

Other CAS No. |

78456-98-1 |

Synonyms |

3,4,5-borylidinetrioxybenzoic acid 3,4,5-trihydroxybenzoic acid boric acid ester phytex |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Chemical Landscape of Phytex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The term "Phytex" encompasses a range of products with distinct chemical identities and applications. This technical guide focuses on the chemical structures, mechanisms of action, and relevant experimental data for two primary formulations associated with this name: a topical antifungal solution and the chemical compound Calcium Phytate.

This compound Antifungal Formulations: A Multi-Component Approach

Certain topical formulations marketed under the "this compound" brand are designed for the treatment of superficial fungal infections of the skin and nails. These products are characterized by a combination of active ingredients, each contributing to the overall therapeutic effect.

Chemical Composition and Structures

The primary active components in these antifungal solutions include tannic acid, boric acid, salicylic acid, and methyl salicylate. The chemical structure of each of these components is detailed below.

Table 1: Chemical Identification of Active Ingredients in this compound Antifungal Solution

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| Tannic Acid (Gallotannic Acid) | C₇₆H₅₂O₄₆ | 1701.22 | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=C(C=C(C=C2)C(=O)O[C@H]3--INVALID-LINK--C(=O)OC4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

| Boric Acid | BH₃O₃ | 61.83 | B(O)(O)O |

| Salicylic Acid | C₇H₆O₃ | 138.12 | C1=CC=C(C(=C1)C(=O)O)O |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | COC(=O)C1=CC=CC=C1O |

Mechanism of Action: A Synergistic Antifungal Effect

The efficacy of the this compound topical solution is attributed to the combined action of its components, which target different aspects of fungal cell biology.

-

Borotannic Complex: Upon application, the formulation is believed to form a borotannic complex which possesses bacteriostatic and fungistatic properties.[1][2] The evaporation of the solvent leaves a film that, when dissolved by perspiration, creates a low pH environment (around 2.0) that is fungicidal.[1][2]

-

Tannic Acid: This polyphenol disrupts the fungal cell wall and plasma membrane, leading to the leakage of intracellular contents such as sugars.[3] It has also been shown to inhibit the growth and metabolic activity of various fungal species.[4]

-

Boric Acid: A key mechanism of boric acid's antifungal action is the inhibition of oxidative metabolism, which leads to a decrease in the production of ergosterol, an essential component of the fungal cell membrane.[2] It also interferes with biofilm development and hyphal transformation.[2]

-

Salicylic Acid: This component facilitates the penetration of the other active ingredients into the infected skin and nails.[1][2] It also possesses its own antifungal properties, causing damage to the fungal plasma membrane and leading to protein leakage.[5]

The following diagram illustrates the proposed synergistic mechanism of the active ingredients in the this compound antifungal solution.

Quantitative Antifungal Data

The following table summarizes the minimum inhibitory concentrations (MIC) of tannic acid against various Candida species, demonstrating its potent antifungal activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Tannic Acid against Candida spp.

| Candida Species | MIC Range (µg/mL) | Reference |

| C. albicans | 8 - 16 | [4][6] |

| C. parapsilosis | 8 | [4] |

| C. tropicalis | 16 | [4] |

| C. glabrata | 16 | [4] |

| C. auris | 8 | [4] |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method for Tannic Acid)

The antifungal activity of tannic acid is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6]

-

Preparation of Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) at 37°C for 48 hours. Yeast cells are then harvested and suspended in sterile saline to an optical density of 70% transmittance, corresponding to approximately 1-5 x 10⁶ cells/mL.[6]

-

Preparation of Drug Dilutions: A stock solution of tannic acid is prepared and serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of test concentrations.

-

Inoculation and Incubation: 96-well microtiter plates are prepared with the drug dilutions and the fungal inoculum. The plates are incubated at 37°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

Calcium Phytate: A "this compound" Chemical Entity

In some contexts, the name "this compound" is associated with the chemical compound Calcium Phytate.

Chemical Structure and Identification

Calcium phytate is the calcium salt of phytic acid (myo-inositol hexakisphosphate).

Table 3: Chemical Identification of Calcium Phytate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |

| Calcium Phytate | C₆H₆Ca₆O₂₄P₆ | 888.41 | [Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[Ca++].[O-]P([O-])(=O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1OP([O-])([O-])=O |

Biological Activity

While research on the direct antifungal properties of calcium phytate is limited, phytic acid and its salts are known for their strong chelating properties, binding to metal ions. This action can indirectly affect microbial growth by sequestering essential minerals. Further research is required to fully elucidate any specific antifungal mechanisms of calcium phytate.

The following diagram illustrates the chelation of metal ions by the phytate molecule.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. This compound Paint Cutaneous Solution -Summary [imedi.co.uk]

- 3. Tannic acid exhibits therapeutic effects against azole-resistant invasive candidiasis and enhances the antifungal activity of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal activity of tannic acid against Candida spp. and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farmaciajournal.com [farmaciajournal.com]

Unraveling "Phytex": A Name with Diverse Scientific Applications

The term "Phytex" is not associated with a single chemical entity but is instead a brand name linked to a variety of products across different scientific and commercial sectors. Initial research reveals that "this compound" refers to a pharmaceutical ingredient manufacturer, an herbal cough syrup, an animal feed additive, and a specialized fertilizer. For a scientific and research audience, the most relevant of these is this compound Australia, a company specializing in the production of Active Pharmaceutical Ingredients (APIs).

This compound Australia: A Portfolio of Alkaloids

This compound Australia is a manufacturer of several well-characterized alkaloids with distinct mechanisms of action. These compounds are not "this compound compounds" but rather specific chemical entities produced by the company. Key products include:

-

Scopolamine (also known as Hyoscine): A tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors. It is used clinically for the prevention of nausea and vomiting associated with motion sickness and for post-operative nausea and vomiting. Its mechanism involves blocking the action of acetylcholine in the central nervous system and the gastrointestinal tract.

-

Methscopolamine: A quaternary ammonium derivative of scopolamine. Its peripheral anticholinergic effects are more pronounced than its central effects due to its limited ability to cross the blood-brain barrier. It is primarily used to treat peptic ulcers and to reduce gastrointestinal motility.

-

Castanospermine (and its derivative, Celgosivir): An indolizidine alkaloid that is a potent inhibitor of alpha- and beta-glucosidases. This inhibition of glucosidase I is crucial for the proper folding of viral glycoproteins. As such, castanospermine and its derivatives have been investigated as broad-spectrum antiviral agents, particularly against viruses that utilize the host's endoplasmic reticulum for glycoprotein processing, such as HIV and hepatitis C virus.

-

Atropine: Another tropane alkaloid that is a non-selective muscarinic antagonist. It is used to treat bradycardia (slow heart rate), to decrease saliva production during surgery, and as an antidote for organophosphate poisoning. Its action involves competitively blocking muscarinic acetylcholine receptors.

Other Mentions of "this compound"

Beyond the pharmaceutical ingredients produced by this compound Australia, the name "this compound" is also associated with:

-

This compound Cough Syrup: An Ayurvedic formulation containing ingredients such as Nirgundi and Pudina.[1] The mechanism of action would be based on the combined effects of its herbal components, which are traditionally used for their antitussive and expectorant properties.[1]

-

This compound™: An animal feed supplement composed of a blend of enzymes and live active yeasts infused with oregano essential oil.[2] Its intended mechanism is to improve feed utilization and support optimal performance in livestock.[2]

-

This compound 1-9-8: A controlled-release fertilizer with low nitrogen and high potassium content, specifically formulated for cacti and succulents.[3]

Given the varied nature of products named "this compound," a singular, in-depth technical guide on the "this compound compound mechanism of action" is not possible. The scientific and research community would need to specify which of the distinct compounds manufactured by this compound Australia, or which of the other "this compound"-branded products, is of interest to enable a detailed discussion of its mechanism of action, experimental protocols, and relevant data.

References

Biological Activity of Phytexponent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Phytexponent, a polyherbal formulation. The information presented herein is a synthesis of available preclinical data, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Introduction

Phytexponent is an alcoholic polyherbal preparation containing extracts from Allium sativum, Triticum repens, Echinacea purpurea, Viola tricolor, and Matricaria chamomilla. Traditionally, the individual components of this formulation have been used for a variety of medicinal purposes, including immune system stimulation, management of inflammatory conditions, and as anticancer agents. This guide focuses on the scientifically evaluated biological activities of the combined Phytexponent formulation.

Anti-inflammatory Activity

Phytexponent has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[1] The proposed mechanism of action involves the inhibition of key inflammatory mediators, potentially through the cyclooxygenase (COX) pathways.[1]

In Vitro Anti-inflammatory Data

The in vitro anti-inflammatory activity of Phytexponent has been assessed through its ability to inhibit protein denaturation and stabilize human red blood cell membranes (HRBC).

Table 1: In Vitro Anti-inflammatory Activity of Phytexponent

| Assay | Concentration | % Inhibition | Reference Drug | % Inhibition (Reference) |

| Inhibition of Protein Denaturation | 12.5% | Not significantly different from Etanercept | Etanercept (25 mg/ml) | Not significantly different from Phytexponent |

| 25.0% | Not significantly different from Etanercept | Etanercept (25 mg/ml) | Not significantly different from Phytexponent | |

| 50.0% | Not significantly different from Etanercept | Etanercept (25 mg/ml) | Not significantly different from Phytexponent | |

| 100.0% | Not significantly different from Etanercept | Etanercept (25 mg/ml) | Not significantly different from Phytexponent | |

| HRBC Membrane Stabilization (Heat-induced) | 50% | Significantly higher than Etanercept | Etanercept | - |

| 100% | Significantly higher than Etanercept | Etanercept | - | |

| HRBC Membrane Stabilization (Hypotonicity-induced) | 50% | Significantly higher than Etanercept | Etanercept | - |

| 100% | Significantly higher than Etanercept | Etanercept | - |

Data sourced from Moriasi G, et al., 2021.

In Vivo Anti-inflammatory Data

The anti-inflammatory effects of Phytexponent were evaluated in a carrageenan-induced paw edema model in Swiss albino mice. The results indicated a dose- and time-dependent inhibition of inflammation.[1]

Table 2: In Vivo Anti-inflammatory Activity of Phytexponent in Carrageenan-Induced Paw Edema

| Dose (mg/Kg BW) | Time (hours) | % Inhibition of Inflammation |

| 31.25 | 1 | 1.117 ± 0.193 |

| 4 | 11.162 ± 0.091 | |

| 62.50 | 1 | 6.240 ± 0.242 |

| 4 | 17.407 ± 0.186 | |

| 125 | 1 | 9.645 ± 0.020 |

| 4 | 31.795 ± 0.090 | |

| 250 | 1 | 14.000 ± 0.102 |

| 4 | 37.931 ± 0.133 |

Data sourced from Moriasi G, et al., 2022.[1]

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of Phytexponent is likely mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins from arachidonic acid.[1] This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The phytochemical constituents of Phytexponent, such as flavonoids and phenols, may also contribute to its anti-inflammatory effects by modulating other signaling pathways, including the NF-κB pathway.

Caption: Proposed mechanism of anti-inflammatory action of Phytexponent via inhibition of COX enzymes.

Antioxidant Activity

Phytexponent exhibits significant antioxidant properties, which are attributed to its rich phytochemical composition, including phenols, flavonoids, and tannins.[2]

In Vitro Antioxidant Data

The antioxidant capacity of Phytexponent was determined using DPPH radical scavenging and hydroxyl radical scavenging assays.

Table 3: In Vitro Antioxidant Activity of Phytexponent

| Assay | IC50 (%) | Reference | IC50 (Reference) (%) |

| DPPH Radical Scavenging | 0.00733 | - | - |

| Hydroxyl Radical Scavenging | 0.716 | L-ascorbic acid | 0.588 |

Data sourced from Moriasi G, et al., 2021.[2]

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant activity assessment.

Caption: Generalized workflow for in vitro antioxidant activity assessment of Phytexponent.

Antimicrobial Activity

Phytexponent has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[3]

In Vitro Antimicrobial Data

The antimicrobial efficacy was evaluated using the disc diffusion method, with zones of inhibition indicating the extent of bacterial growth inhibition.

Table 4: Antimicrobial Activity of Phytexponent against MRSA

| Concentration/Volume | Zone of Inhibition (mm) | Reference (Ciprofloxacin 0.1 ug/ml) |

| Low Concentration (3.125% - 100%) | 8.333 ± 0.33 to 16.33 ± 0.33 | 34.00 ± 0.578 |

| High Concentration (10 µl - 50 µl of 100%) | 10.66 ± 0.33 to 26.33 ± 0.33 | 34.00 ± 0.578 |

Data sourced from a study on the antimicrobial activity of the phytexponent.[3]

Experimental Protocols

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

-

Reaction Mixture: A solution of 0.5% w/v bovine serum albumin (BSA) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

-

Treatment: Various concentrations of Phytexponent are added to the BSA solution.

-

Incubation: The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

-

Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Etanercept is used as a reference standard.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

-

Animals: Swiss albino mice are used for the study.

-

Grouping: Animals are divided into control, standard (Indomethacin 10 mg/Kg BW), and test groups receiving different doses of Phytexponent.[4]

-

Induction of Edema: 0.1 ml of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each mouse.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is prepared.

-

Treatment: Different concentrations of Phytexponent are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

Antimicrobial Activity: Disc Diffusion Method

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., MRSA) is prepared in sterile normal saline.[3]

-

Culture Plates: The inoculum is uniformly spread on the surface of a suitable agar medium (e.g., Nutrient Agar).

-

Application of Discs: Sterile filter paper discs are impregnated with different concentrations of Phytexponent and placed on the agar surface.[3]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Ciprofloxacin is used as a positive control.[3]

Conclusion

The available data suggests that Phytexponent possesses significant anti-inflammatory, antioxidant, and antimicrobial properties. These activities are likely due to the synergistic effects of the phytochemicals present in its constituent plant extracts. Further research, including bioassay-guided fractionation to identify the specific active compounds and elucidation of their precise mechanisms of action, is warranted. The information provided in this technical guide can serve as a valuable starting point for such investigations.

References

- 1. Anti-inflammatory, Analgesic, and Cytotoxic Effects of The Phytexponent: A Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antimicrobial activity of the phytexponent against methicilin resistant staphylococcus aureus [erepository.mku.ac.ke]

- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

Navigating "Phytex": A Technical Guide to the Physicochemical Properties of Phytase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Phytex" is commercially used to refer to a range of products, most notably a phytase enzyme preparation intended for use in animal feed.[1][2] Due to the proprietary nature of the specific formulation, this technical guide will focus on the core active component: the enzyme phytase. Phytases (myo-inositol hexakisphosphate phosphohydrolases) are a class of phosphatases that catalyze the hydrolysis of phytic acid (phytate), releasing inorganic phosphate and less-phosphorylated myo-inositol derivatives.[3][4] This guide provides an in-depth overview of the critical physicochemical properties of phytase enzymes, supported by experimental protocols and pathway visualizations.

Physicochemical Properties of Phytase

The functionality and efficacy of phytase are intrinsically linked to its physicochemical characteristics. These properties vary depending on the microbial source of the enzyme (e.g., fungi like Aspergillus niger or bacteria like Escherichia coli).[5]

Optimal pH and Temperature

The catalytic activity of phytase is highly dependent on the pH and temperature of its environment. Most commercially available phytases exhibit optimal activity in acidic conditions, which is advantageous for their application in the digestive tracts of monogastric animals.[5][6]

| Property | Value Range | Microbial Source Examples | Citation |

| Optimal pH | 2.5 - 5.5 | Aspergillus niger, Enterobacter sp., Saccharomyces cerevisae | [7][8] |

| Optimal Temperature | 37°C - 70°C | Aspergillus niger, Lentinus edodes, Enterobacter sp. | [7][8][9] |

Stability

The stability of phytase under various conditions is crucial for its storage and application, particularly in animal feed processing which can involve high temperatures.[10][11]

| Condition | Stability Profile | Microbial Source Examples | Citation |

| pH Stability | Retains activity over a broad pH range (e.g., 2.0-6.0) | Enterobacter sp. | [7] |

| Thermostability | Varies significantly; some are stable up to 60-70°C, while others are rapidly inactivated above 60°C. Coated formulations show enhanced heat stability. | Aspergillus ficuum, Bacillus sp. | [9] |

| Storage Stability | Generally stable at 4°C and -20°C. Activity can decrease over time, especially when stored in vitamin and trace mineral premixes at higher temperatures. | Commercial phytase products | [7][10] |

Kinetic Properties

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for its substrate (phytic acid) and its catalytic efficiency.

| Parameter | Value | Substrate | Microbial Source Example | Citation |

| Km | 0.385 mM | Sodium Phytate | Pediococcus acidilactici | [7] |

| Vmax | 4.965 µmol/min | Sodium Phytate | Pediococcus acidilactici | [7] |

| Km | 4.42 mM | Calcium Phytate | Enterobacter sp. | [7] |

| Vmax | 909.1 U/ml | Calcium Phytate | Enterobacter sp. | [7] |

Note: Km and Vmax values are highly dependent on the specific enzyme, substrate, and assay conditions.

Catalytic Mechanism and Signaling Pathway

Phytases hydrolyze the phosphoester bonds of phytic acid in a stepwise manner. The catalytic mechanism for β-propeller phytases, for instance, involves a direct attack by a metal-bridging water molecule on the phosphorus atom of the substrate.[12] This process is stabilized by bound calcium ions.[12] The enzyme possesses two key phosphate-binding sites: a "cleavage site" for hydrolysis and an "affinity site" that enhances binding to substrates with adjacent phosphate groups.[12]

Caption: Catalytic mechanism of a β-propeller phytase.

Experimental Protocols

Phytase Activity Assay (Colorimetric Method)

This protocol is a generalized method based on the principle of measuring the inorganic phosphate released from sodium phytate.[13][14]

1. Reagents:

-

Acetate buffer (0.25 M, pH 5.5)

-

Sodium phytate substrate solution (5.1 mM in acetate buffer)

-

Color stop mixture (e.g., acid molybdate-vanadate reagent)

-

Phosphate standard solution

2. Procedure:

-

Prepare a diluted enzyme solution in acetate buffer.

-

Pre-incubate the enzyme solution and the sodium phytate substrate separately at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the color stop mixture.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 415 nm using a spectrophotometer.

-

Quantify the released phosphate by comparing the absorbance to a standard curve prepared with the phosphate standard solution.

Definition of Phytase Unit (FTU): One phytase unit (FTU) is defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute from sodium phytate at pH 5.5 and 37°C.[10][11]

Caption: Workflow for a colorimetric phytase activity assay.

Phytase Purification Protocol

This is a general workflow for the purification of phytase from a microbial culture.[15][16]

1. Culture and Harvest:

-

Grow the phytase-producing microorganism in a suitable fermentation medium.

-

Separate the cells from the culture supernatant by centrifugation to obtain the crude enzyme extract (for extracellular phytases).

2. Precipitation:

-

Precipitate the enzyme from the supernatant using ammonium sulfate.

-

Collect the precipitate by centrifugation and resuspend it in a suitable buffer.

3. Dialysis:

-

Remove the excess salt from the resuspended precipitate by dialysis against the buffer.

4. Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose) to separate proteins based on charge.

-

Size-Exclusion Chromatography: Further purify the active fractions from the ion-exchange step using a size-exclusion column (e.g., Sephadex G-100) to separate proteins based on size.

5. Purity Analysis:

-

Assess the purity of the final enzyme preparation at each step using SDS-PAGE.

-

Determine the protein concentration and specific activity.

Caption: General workflow for the purification of phytase.

Conclusion

The physicochemical properties of phytase are paramount to its function and application. Understanding its optimal activity conditions, stability, and kinetics is essential for the development of effective phytase-based products. The provided protocols and diagrams offer a foundational framework for researchers and professionals working with this important enzyme. Further characterization of phytases from novel microbial sources will continue to expand their applications in various industries.

References

- 1. Evaluation of Commercial 6-Phytases on Growth Performance, Bone Mineral Content, and Feed Digestibility of Broiler Chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular characterization, physicochemical properties, known and potential applications of phytases: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytase - Wikipedia [en.wikipedia.org]

- 5. openagrar.de [openagrar.de]

- 6. chemunique.co.za [chemunique.co.za]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. A Phytase Characterized by Relatively High pH Tolerance and Thermostability from the Shiitake Mushroom Lentinus edodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asi.k-state.edu [asi.k-state.edu]

- 11. Stability of four commercial phytase products under increasing thermal conditioning temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme mechanism and catalytic property of beta propeller phytase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. A New Rapid and Quantitative Assay to Determine the Phytase Activity of Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijbbku.com [ijbbku.com]

- 16. microbiologyjournal.org [microbiologyjournal.org]

Phytex: A Technical Review of Natural Product-Derived Active Pharmaceutical Ingredients

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytex is an Australian-owned and operated company specializing in the extraction, isolation, and purification of high-quality active pharmaceutical ingredients (APIs) from natural sources, with a particular focus on Australian native flora.[1][2] Established in 1979, the company has a long-standing history of developing and commercializing APIs for the global healthcare and research industry.[1] this compound operates under strict Good Manufacturing Practice (cGMP) guidelines and holds licenses from the Australian Therapeutic Goods Administration (TGA) and the U.S. Food and Drug Administration (FDA).[1][3]

This technical guide provides a comprehensive literature review of this compound's core activities, focusing on their key product classes: tropane alkaloids, indolizidine alkaloids, and their expertise in impurity removal. It details representative experimental protocols, summarizes available data, and visualizes key processes to serve as a valuable resource for professionals in drug development and natural product chemistry.

Core Competencies and Product Portfolio

This compound's expertise lies in the extraction and purification of complex molecules from botanical raw materials. Their primary focus is on alkaloids, including tropane, indolizidine, and pyrrolizidine alkaloids.[1] The company offers a range of commercially available APIs, products in their development pipeline, and has a history of producing other specialized natural compounds.[4]

Commercially Available Active Pharmaceutical Ingredients

| Product Name | Pharmacopeia | Key Applications |

| Scopolamine Hydrobromide | USP | Prevention of nausea and vomiting from motion sickness and surgery.[4][5] |

| Hyoscine Hydrobromide | EP | Prevention of nausea and vomiting from motion sickness and surgery.[4][5] |

| Methscopolamine Bromide | USP | Treatment of peptic ulcers.[4][5] |

| Scopolamine Base | EP | Prevention of nausea and vomiting from motion sickness and surgery.[4][5] |

| Atropine Base | USP & EP | Treatment for poisoning by muscarinic agents (e.g., organophosphates).[5] |

| Atropine Sulfate | USP | Treatment for poisoning by muscarinic agents and certain heart conditions.[4] |

| Castanospermine (Celgosivir) | Investigational antiviral agent.[4] |

Products in Development and Past Production

This compound's development pipeline includes compounds such as Scopine Hydrochloride, Ipratropium Bromide, Belladonna Extract, and Colchicine.[4] The company also has experience with Homatropine, Swainsonine, Esculin, and Methscopolamine Nitrate, which may be manufactured upon request.[4]

Key Research and Development Areas

Tropane Alkaloids: Scopolamine and Atropine

Tropane alkaloids, such as scopolamine and atropine, are central to this compound's product portfolio. These compounds are anticholinergic agents that act as competitive antagonists of acetylcholine at muscarinic receptors.

Signaling Pathway: Anticholinergic Mechanism of Action

The diagram below illustrates the general mechanism of action for anticholinergic drugs like scopolamine and atropine. By blocking muscarinic receptors, they inhibit the effects of acetylcholine, leading to a range of physiological responses utilized in their therapeutic applications.

Experimental Protocol: Representative Extraction and Purification of Tropane Alkaloids

The following protocol is a generalized representation of the methods used for extracting tropane alkaloids from plant sources, such as those from the Solanaceae family.

-

Plant Material Preparation : Dried and powdered plant material is defatted by extraction with a non-polar solvent like hexane to remove lipids and waxes.

-

Alkaloid Extraction :

-

The defatted plant material is then subjected to extraction with an alcohol, such as methanol or ethanol.

-

Alternatively, an acidified water (e.g., with sulfuric or acetic acid) extraction can be performed. The acidic condition protonates the alkaloids, making them water-soluble.

-

-

Acid-Base Liquid-Liquid Extraction :

-

The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate). Neutral and weakly basic compounds move to the organic phase, while the protonated alkaloids remain in the aqueous phase.

-

The aqueous layer is then basified with ammonia or sodium carbonate to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent like dichloromethane or chloroform. The alkaloids move into the organic phase.

-

-

Purification :

-

The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield a crude alkaloid mixture.

-

This mixture is further purified using column chromatography on silica gel, with a solvent system such as chloroform and methanol.

-

-

Crystallization : The purified alkaloid is crystallized from a suitable solvent system to obtain the final high-purity API.

Indolizidine Alkaloids: Castanospermine

This compound has a history of research into Castanospermine, an indolizidine alkaloid isolated from the seeds of Castanospermum australe.[1] Castanospermine is a potent inhibitor of glucosidase enzymes, which gives it potential as an antiviral agent. Its derivative, Celgosivir (6-O-butanoyl-castanospermine), has been investigated in clinical trials for its activity against viruses like HCV.

Signaling Pathway: Glucosidase Inhibition by Castanospermine

Castanospermine's mechanism of action involves the inhibition of α-glucosidase I in the endoplasmic reticulum. This enzyme is crucial for the proper folding of viral glycoproteins. By inhibiting this enzyme, castanospermine disrupts the viral life cycle.

Experimental Protocol: Representative Isolation of Castanospermine

The following is a generalized protocol for the isolation of castanospermine from Castanospermum australe seeds.

-

Seed Preparation : Fresh seeds are homogenized in an aqueous ethanol solution.

-

Extraction : The homogenate is typically refluxed and then filtered. The filtrate is concentrated under reduced pressure.

-

Ion-Exchange Chromatography :

-

The aqueous extract is passed through a cation-exchange resin column.

-

The column is washed with water to remove neutral and anionic compounds.

-

The alkaloids, including castanospermine, are then eluted with an ammonia solution.

-

-

Purification :

-

The ammonia eluate is concentrated.

-

Further purification can be achieved through repeated chromatography steps, potentially including silica gel or preparative HPLC.

-

-

Crystallization : The purified castanospermine is crystallized from a solvent such as aqueous ethanol to yield a highly pure product.

Impurity Remediation: Pyrrolizidine Alkaloids

A notable area of this compound's expertise is the removal of impurities, specifically Pyrrolizidine Alkaloids (PAs), from raw herbal materials.[5] PAs are toxic compounds that can contaminate botanical preparations. This compound has developed and scaled up processes to significantly reduce PA content while maintaining high yields of the desired product.

Quantitative Data on PA Removal

| Parameter | Before this compound Process | After this compound Process |

| PA Content (mg/kg) | 680,000 | < 1,000 |

| Overall Yield | - | 85-90% |

Experimental Protocol: Representative Process for PA Removal

While this compound's specific methods are proprietary, a general approach to removing PAs from a herbal extract can be outlined.

-

Initial Extraction : The desired compounds are extracted from the raw herbal material using a suitable solvent system. This initial extract will also contain the PA impurities.

-

Selective Adsorption/Chromatography :

-

The crude extract is passed through a column packed with a specific adsorbent material that has a high affinity for PAs.

-

The choice of adsorbent and solvent conditions is critical to ensure that the PAs are retained on the column while the target compounds pass through.

-

-

pH-Based Separation : Similar to the acid-base extraction for tropane alkaloids, the differential basicity of PAs and other compounds can be exploited for separation.

-

Process Validation : The process is validated at both laboratory and commercial scales (+100kg batches) under cGMP guidelines to ensure consistent and effective removal of PAs. Analytical testing (e.g., LC-MS/MS) is used to quantify PA levels before and after purification.

Conclusion

This compound has established itself as a key player in the field of natural product-derived APIs. With a strong foundation in the extraction and purification of alkaloids and a commitment to quality and regulatory compliance, the company is well-positioned to support the pharmaceutical industry. Their expertise in handling complex natural products, from tropane and indolizidine alkaloids to the challenging removal of toxic impurities, demonstrates a deep capability in phytochemical manufacturing. This technical overview, based on publicly available literature, provides a foundational understanding of the processes and scientific principles that underpin this compound's contributions to drug development and research.

References

A Technical Guide to the Early Research and Discovery of Novel Phytochemicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the foundational stages of early research and discovery for novel phytochemicals, the bioactive compounds derived from plants. While the specific term "Phytex compounds" does not correspond to a recognized class of molecules in publicly available scientific literature, this document presents the established, multi-stage process that would be applied to the discovery and initial characterization of any new class of plant-derived compounds. The methodologies and workflows described herein represent the confluence of traditional knowledge and modern analytical techniques that drive the field of pharmacognosy and natural product drug discovery.[1][2]

Discovery and Sourcing: The Genesis of a New Compound

The journey of a novel phytochemical from a plant to a potential drug candidate begins with its discovery and sourcing. This initial phase is often guided by a combination of historical use and systematic scientific screening.

Ethnobotanical Approach : Many significant discoveries are rooted in traditional medicine.[3] The historical use of plants by indigenous communities for treating various ailments provides crucial leads for modern scientific investigation.[2][3][4] Researchers analyze historical texts and work with local communities to identify plants with potential therapeutic properties. For example, the antimalarial drug artemisinin was discovered through the investigation of Artemisia annua, a plant used in traditional Chinese medicine for fevers.[3]

Systematic Screening : An alternative, untargeted approach involves the large-scale screening of plant extracts for specific biological activities. This can include testing for antimicrobial, anti-inflammatory, or cytotoxic (anti-cancer) effects.[5] Modern drug discovery often employs high-throughput screening (HTS) where thousands of extracts can be rapidly tested against a specific molecular target.

The logical workflow for the initial discovery and sourcing phase is outlined below.

Extraction and Isolation Protocols

Once a plant extract shows promising biological activity (a "hit"), the next critical step is to isolate the specific compound(s) responsible for this effect. This is a multi-step process involving various extraction and chromatographic techniques. The choice of solvent and method is crucial and depends on the chemical nature of the target phytochemicals.[6][7]

Experimental Protocol: Soxhlet Extraction

Soxhlet extraction is a common and exhaustive method for extracting compounds from solid plant material.

-

Preparation : The dried and powdered plant material is placed inside a thimble made of porous paper.

-

Apparatus Setup : The thimble is placed into the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent (e.g., ethanol, methanol, or hexane). A condenser is attached above the extractor.

-

Extraction Cycle : The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

-

Siphoning : The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, the solvent and dissolved compounds are automatically siphoned back into the refluxing flask.

-

Repetition : This cycle is repeated for hours or days, allowing for a thorough extraction of the desired compounds.

-

Concentration : After extraction, the solvent is evaporated (often using a rotary evaporator) to yield a concentrated crude extract.

Following initial extraction, the complex mixture is separated into individual compounds using various chromatographic techniques.[8][9]

| Technique | Principle | Application in Early Research |

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica, alumina) as a liquid mobile phase passes through.[8] | Initial, large-scale fractionation of the crude extract to separate compounds into groups based on polarity. |

| Thin-Layer Chromatography (TLC) | A fast, qualitative method where a small amount of extract is spotted on a plate coated with a stationary phase. The plate is developed in a solvent chamber, separating compounds based on polarity.[8] | Monitoring the progress of column chromatography separations, identifying the number of compounds in a mixture, and determining appropriate solvent systems. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique using high pressure to pass the solvent and sample through a column packed with small-particle stationary phase.[8] | Final purification of a compound to high purity (>95%). It is also used for quantification and analysis. |

| Gas Chromatography (GC) | Used for volatile compounds. The sample is vaporized and passed through a column with a carrier gas. Separation is based on boiling point and interaction with the stationary phase. | Isolation and analysis of volatile oils and other thermally stable compounds. |

Structural Elucidation

After a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques.[8][9]

| Technique | Information Provided | Methodology |

| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound.[9] Fragmentation patterns can offer clues about the structure. | The purified compound is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution MS provides highly accurate mass data. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the carbon-hydrogen framework of the molecule. | The sample is placed in a strong magnetic field and irradiated with radio waves. 1H NMR identifies the types and connectivity of hydrogen atoms, while 13C NMR identifies the types of carbon atoms.[9] 2D NMR techniques (like COSY and HMBC) reveal how atoms are connected to each other. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., -OH, C=O, -NH2). | The sample is irradiated with infrared light, and the absorption of energy at specific frequencies, corresponding to the vibrations of chemical bonds, is measured. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about any conjugated systems (alternating double and single bonds) within the molecule. | The amount of light absorbed by the sample at different wavelengths in the UV and visible regions is measured. |

Bioactivity and Mechanism of Action

With a purified compound of known structure in hand, research moves to in vitro (cell-based) and in vivo (animal model) studies to confirm its biological activity, determine its potency, and elucidate its mechanism of action.[10][11]

Common In Vitro and In Vivo Assays

| Assay Type | Purpose | Example Protocol Outline |

| Cell Viability / Cytotoxicity Assay (e.g., MTT) | To determine the concentration at which a compound is toxic to cells. Essential for anti-cancer drug discovery. | 1. Plate cells in a 96-well plate and allow them to adhere. 2. Treat cells with varying concentrations of the compound for 24-72 hours. 3. Add MTT reagent, which is converted by living cells into a colored formazan product. 4. Solubilize the formazan and measure the absorbance to quantify the number of viable cells. |

| Enzyme Inhibition Assay | To determine if the compound inhibits a specific enzyme target. | 1. Combine the target enzyme, its substrate, and varying concentrations of the compound in a microplate. 2. Incubate for a specific time. 3. Measure the formation of the product (e.g., via fluorescence or absorbance). 4. Calculate the IC50 value (the concentration of compound that inhibits 50% of enzyme activity). |

| Antioxidant Activity Assay (e.g., DPPH) | To measure the compound's ability to scavenge free radicals.[12] | 1. Prepare a solution of the stable free radical DPPH. 2. Add different concentrations of the compound to the DPPH solution. 3. The reduction of DPPH by an antioxidant is observed as a color change, which is measured with a spectrophotometer. |

| In Vivo Toxicity Study | To assess the safety and tolerability of the compound in a living organism.[11] | 1. Administer escalating doses of the compound to groups of animals (e.g., rats or mice). 2. Monitor the animals for signs of toxicity, changes in weight, and behavior over a set period. 3. Perform histopathological analysis of major organs. |

| In Vivo Efficacy Study | To determine if the compound has the desired therapeutic effect in an animal model of a disease.[12] | 1. Induce a disease state in animals (e.g., tumor implantation for cancer, D-galactosamine-induced liver damage).[13][14] 2. Treat a group of animals with the compound and compare the outcome to a placebo-treated group. 3. Measure relevant biomarkers or disease progression indicators. |

Elucidating Signaling Pathways

Understanding how a compound works involves identifying the cellular signaling pathways it modulates. Phytochemicals can influence key pathways involved in cell proliferation, inflammation, and apoptosis, such as the PI3K/Akt or MAPK pathways.[15]

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment : Treat cultured cells with the phytochemical for a specific duration.

-

Protein Extraction : Lyse the cells to release their proteins.

-

Protein Quantification : Determine the protein concentration in each sample.

-

Gel Electrophoresis : Separate the proteins by size using SDS-PAGE.

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane.

-

Antibody Incubation : Incubate the membrane with primary antibodies specific to key proteins in a signaling pathway (e.g., Akt, phosphorylated-Akt).

-

Detection : Use a secondary antibody linked to a detection system (e.g., chemiluminescence) to visualize the protein bands. An increase or decrease in the phosphorylated form of a protein indicates pathway activation or inhibition.

The diagram below illustrates a simplified representation of a common signaling pathway, the PI3K/Akt pathway, which is often modulated by bioactive phytochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmsdh.org [ijmsdh.org]

- 5. Analysis of Plant–Plant Interactions Reveals the Presence of Potent Antileukemic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. Frontiers | In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq [frontiersin.org]

- 11. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phytochemical Analysis, Antioxidant Activities In Vitro and In Vivo, and Theoretical Calculation of Different Extracts of Euphorbia fischeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Navigating the Landscape of "Phytex": A Clarification on Terminology and Focus

Following a comprehensive review of scientific and commercial literature, it has become evident that the term "Phytex" does not refer to a recognized system of biological classification or taxonomy. Instead, the term is associated with several distinct commercial entities. For the intended audience of researchers, scientists, and drug development professionals, the most relevant entity is This compound Australia , a company specializing in the manufacture of Active Pharmaceutical Ingredients (APIs) derived from natural sources.

This guide will proceed by focusing on the activities and products of this compound Australia, as this aligns with the core interest in drug development. We will detail the company's specialized product classes, their manufacturing workflow, and their role within the pharmaceutical development pipeline.

It is also possible that the query intended to refer to "Phytax," a research project focused on developing a phylogenetically correct taxonomy for genome sequences. Should this be the case, a separate guide on the principles of phylogenetic taxonomy and the specifics of the Phytax project would be more appropriate.

Given the available information, this document will serve as a technical guide to the products and processes of this compound Australia.

This compound Australia: A Specialist in Natural Product APIs

This compound Australia is a manufacturer of high-quality APIs, with a specialization in the extraction and isolation of alkaloids from botanical sources.[1][2] The company supports the entire drug development journey, from research and development through to commercial scaling.[1] They have a history of supplying APIs to the global pharmaceutical industry for clinical trials and commercial products.[3]

Core Expertise and Product Classification

The primary expertise of this compound Australia lies in the extraction and purification of specific classes of alkaloids.[1] Their product portfolio is not a new classification system but falls under the established chemical taxonomy of alkaloids. The main families of compounds they specialize in are:

-

Tropane Alkaloids: A class of bicyclic organic compounds known for their pharmacological effects.

-

Indolizidine Alkaloids: A class of alkaloids with a fused bicyclic structure.

-

Pyrrolizidine Alkaloids: A class of alkaloids known for their wide range of biological activities.

These compounds are derived from Australian-sourced raw botanical materials, ensuring a controlled and consistent supply chain.[1][4]

Product Portfolio and Quantitative Data

This compound Australia manufactures a range of commercially available APIs, products in development, and specialized impurity kits to support pharmaceutical quality control. The following table summarizes their key products.

| Product Category | Compound Name | Pharmacopeial Standard | Status | Drug Master File (DMF) Filed |

| Tropane Alkaloids | Scopolamine Hydrobromide | USP & EP | Commercially Available | USA, EU (CEP), Canada, Korea |

| Methscopolamine Bromide | USP | Commercially Available | USA, EU (CEP), Canada, Korea | |

| Scopolamine Base | EP | Commercially Available | USA, EU (CEP), Canada, Korea | |

| Atropine Base | USP & EP | Commercially Validated | In Development | |

| Atropine Sulfate | USP | Commercially Validated | In Development | |

| Ipratropium Bromide | - | Development Pipeline | - | |

| Homatropine | - | Past Commercial Product | - | |

| Indolizidine Alkaloids | Castanospermine (Celgosivir) | - | Commercially Available | - |

| Swainsonine | - | Past Commercial Product | - | |

| Other | Belladonna Extract | - | Development Pipeline | - |

| Colchicine | - | Development Pipeline | - | |

| Esculin | - | Past Commercial Product | - | |

| Impurity Kits | Scopolamine Derivatives | - | Available on Enquiry | - |

| Atropine & Hyoscyamine | - | Available on Enquiry | - |

Source: this compound Australia Product Information[3]

Experimental Protocols: The API Manufacturing Workflow

The core process employed by this compound Australia is the extraction, isolation, and purification of target molecules from botanical raw materials. While specific parameters are proprietary, the general methodology follows established principles of natural product chemistry and pharmaceutical manufacturing under cGMP (Current Good Manufacturing Practice) guidelines.[5]

General Protocol for Alkaloid Extraction and Purification:

-

Harvesting and Raw Material Preparation:

-

Botanical raw materials are sourced from partnered Australian growers.

-

Plant material is harvested, dried, and milled to a specific particle size to maximize surface area for extraction.

-

-

Liquid-Solid Extraction:

-

The milled plant material is treated with a solvent system (often a multi-stage process involving solvents of varying polarity) to draw out the target alkaloids.

-

This process is typically performed in large-scale extractors with controlled temperature and agitation.

-

The resulting solution, rich in the target compound and various impurities, is separated from the solid plant biomass.

-

-

Isolation and Purification:

-

The crude extract undergoes a series of purification steps. This may include:

-

Liquid-Liquid Extraction: To partition the target alkaloid from impurities based on differential solubility between two immiscible liquid phases.

-

pH Gradient Extraction: Exploiting the basic nature of alkaloids to move them between aqueous and organic layers by adjusting pH.

-

Crystallization: The purified compound is induced to form crystals, a highly effective method for achieving high purity.

-

Chromatography: Techniques such as column chromatography may be used for final polishing or separating closely related compounds.

-

-

-

Quality Control and Assurance:

-

Each batch is tested throughout the process to ensure consistency and purity.

-

Final product validation is conducted using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to confirm identity, purity, and impurity profiles against pharmacopeial standards (e.g., USP, EP).

-

-

Regulatory Compliance:

Visualization of the Drug Development Support Workflow

The following diagram illustrates the logical workflow of how this compound Australia supports its partners throughout the drug development process.

References

"Phytex": A Term with Multiple Identities in Science and Commerce

An in-depth investigation into the term "Phytex" reveals that it does not refer to a single, well-characterized chemical compound. Instead, the name is associated with a variety of products and company names across different industries, making it impossible to provide a singular technical guide on its natural sources and abundance as a specific molecule.

The search for "this compound" in scientific and commercial databases has identified several distinct entities:

-

A Manufacturer of Active Pharmaceutical Ingredients: this compound Australia is a company that specializes in the extraction and isolation of active pharmaceutical ingredients (APIs) from natural sources, particularly alkaloids.[1][2] They have a history of working with Australian-sourced raw materials to produce high-quality APIs for the global pharmaceutical industry.[1][3]

-

An Animal Feed Supplement: In the agricultural sector, this compound™ is the brand name for a blend of enzymes, live active yeasts, and oregano essential oil.[4] This product is designed to improve feed utilization and support optimal performance in poultry and ruminants.[4] Another company, this compound, LLC, produced phytase enzymes for an animal feed product called OptiPhos before being acquired by Huvepharma in 2013.[5]

-

A Topical Antifungal Treatment: "this compound Paint Cutaneous Solution" is a product for treating fungal infections of the skin and nails. Its active ingredients include boric acid and salicylic acid.[6]

-

A Physical Therapy Service: "this compound" is the trademarked name for a physical therapy and sports medicine clinic.[7][8][9]

-

A Fertilizer Product: For horticultural use, "this compound 1-9-8" is a custom-blended fertilizer specifically formulated for cacti and succulents.[10]

-

A Substance in Chemical Databases: A search in the PubChem database, a repository of chemical information, does yield an entry for a substance named "this compound" with the chemical formula C7H5BO6.[11] However, this entry lacks significant associated scientific literature, and there is no information available regarding its natural sources, abundance, or biological activity.

-

A Natural Extract Supplier: Phytexence is a company that sources and supplies natural plant extracts for various applications.[12]

Given the diverse and unrelated applications of the term "this compound," it is crucial for researchers, scientists, and drug development professionals to clarify which specific entity they are interested in. The absence of a well-documented, single natural compound under this name means that a comprehensive technical guide on its natural sources, abundance, and signaling pathways cannot be compiled.

It is possible that the user may have intended to inquire about a different, similarly named compound, such as phytate (phytic acid). Phytates are well-researched organophosphorus compounds found abundantly in plants, with a significant body of literature on their natural sources, health effects, and clinical trials.[13]

Without further clarification on the specific "this compound" of interest, any attempt to create a detailed technical guide would be speculative and likely inaccurate.

References

- 1. This compound.com.au [this compound.com.au]

- 2. This compound.com.au [this compound.com.au]

- 3. m.youtube.com [m.youtube.com]

- 4. agranco.com [agranco.com]

- 5. This compound, LLC - Center For Technology Licensing [ctl.cornell.edu]

- 6. This compound Paint Cutaneous Solution 25ml - ExpressChemist.co.uk [expresschemist.co.uk]

- 7. phytexrehab.com [phytexrehab.com]

- 8. This compound : About Us - Our Company [phytexrehab.com]

- 9. phytexrehab.com [phytexrehab.com]

- 10. plantpharma.net [plantpharma.net]

- 11. This compound | C7H5BO6 | CID 192163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. phytexence.com [phytexence.com]

- 13. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phytex Extraction and Isolation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and contemporary protocols for the extraction and isolation of bioactive compounds from plant materials (Phytex). The following sections detail various methodologies, from initial crude extraction to the purification of single chemical entities.

Introduction to Phytochemical Extraction and Isolation

The extraction and isolation of bioactive compounds from plants are foundational steps in drug discovery and development, as well as in the creation of nutraceuticals and cosmeceuticals.[1][2] The primary objective of extraction is to efficiently liberate the desired chemical constituents from the plant matrix.[2][3] Subsequent isolation and purification steps are then employed to separate and refine the target compounds from the complex mixture of the crude extract.[4] The choice of method is critical as it significantly influences the phytochemical profile, yield, purity, and ultimately the bioactivity of the final product.[1]

Pre-Extraction Processing of Plant Material

Proper preparation of the plant material is a critical preliminary step to ensure efficient extraction.

Protocol: General Plant Material Preparation

-

Washing: Thoroughly wash the collected plant parts (leaves, roots, stems, etc.) with clean water to remove soil, dust, and other contaminants.[5]

-

Drying: If not using fresh material, dry the plant parts to reduce moisture content, which can prevent microbial degradation and improve extraction efficiency.[5] Common methods include air drying, oven drying (at low temperatures, e.g., 40-60°C, to prevent degradation of thermolabile compounds), or freeze-drying.[5]

-

Grinding: Reduce the particle size of the dried plant material by grinding it into a fine powder using a blender or mill.[3][5] This increases the surface area for solvent contact, improving the extraction kinetics.[3]

-

Storage: Store the powdered material in an airtight, dark container in a cool, dry place to prevent degradation before extraction.

Extraction Methodologies

The selection of an extraction technique depends on the physicochemical properties of the target compounds, the nature of the plant matrix, and the desired scale of the operation. Extraction methods can be broadly categorized into conventional and modern techniques.[6][7]

Conventional Extraction Techniques

These methods are often simple and cost-effective but may suffer from long extraction times, high solvent consumption, and potential degradation of heat-sensitive compounds.[1]

a) Maceration

A simple technique involving soaking the plant material in a solvent for a period of time.[5]

-

Protocol:

-

Place the powdered plant material in a sealed container.

-

Add a suitable solvent (e.g., ethanol, methanol, water) to completely submerge the material.[2][5]

-

Allow the mixture to stand for an extended period (typically hours to days) at room temperature, with occasional agitation.[2][5]

-

Separate the liquid extract (miscella) from the solid plant residue (marc) by filtration.[2]

-

Concentrate the extract using a rotary evaporator to remove the solvent.

-

b) Soxhlet Extraction

A continuous solvent extraction method that uses a smaller volume of solvent, which is recycled through the plant material.[1][7]

-

Protocol:

-

Place the powdered plant material in a thimble made of filter paper.[6]

-

Position the thimble inside the main chamber of the Soxhlet extractor.[6]

-

Fill the distillation flask with the extraction solvent.[7]

-

Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses in the condenser.[7]

-

The condensed solvent drips into the thimble, extracting the desired compounds.[7]

-

Once the solvent level in the thimble chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.[2]

-

This cycle is repeated until extraction is complete.

-

The resulting extract in the flask is then concentrated.

-

c) Hydrodistillation

Primarily used for the extraction of volatile compounds, such as essential oils.[6]

-

Protocol:

-

Place the plant material in a still.

-

Add water and bring the mixture to a boil (water distillation), or pass steam through the material (steam distillation).[2]

-

The steam carries the volatile compounds to a condenser.

-

The condensed liquid (a mixture of water and essential oil) is collected in a separator.

-

The oil, being immiscible with water, is separated based on density differences.

-

Modern Extraction Techniques

These advanced methods offer improvements in efficiency, selectivity, and sustainability by reducing extraction time and solvent consumption.[3][8]

a) Ultrasound-Assisted Extraction (UAE)

Utilizes high-frequency sound waves (ultrasound) to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][8]

-

Protocol:

-

Suspend the powdered plant material in a suitable solvent in a flask.

-

Place the flask in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasound waves (typically 20-100 kHz) for a specified duration (e.g., 15-60 minutes).[6]

-

Monitor and control the temperature, as sonication can generate heat.[6]

-

After extraction, filter the mixture and concentrate the filtrate.

-

b) Supercritical Fluid Extraction (SFE)

Employs a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent.[9][10] SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract.[9][11]

-

Protocol:

-

Load the powdered plant material into an extraction vessel.

-

Pump CO₂ into the vessel and bring it to its supercritical state by controlling the temperature (above 31.1°C) and pressure (above 73.8 bar).[9][12]

-

The SC-CO₂ acts as a solvent, diffusing through the plant material and dissolving the target compounds.[11]

-

The SC-CO₂ laden with the extract is then passed into a separator.

-

By reducing the pressure and/or changing the temperature, the CO₂ returns to a gaseous state, leaving behind the solvent-free extract.[11]

-

The gaseous CO₂ can be recycled for further extractions.

-

c) Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures.[5][8]

-

Protocol:

-

Pack the powdered plant material into a stainless-steel extraction cell.

-

Heat the cell to the desired temperature (e.g., 50-200°C).

-

Pump the solvent into the cell at high pressure (e.g., 1000-2000 psi) to maintain it in a liquid state above its boiling point.

-

Hold the cell under these conditions for a short static extraction time (e.g., 5-10 minutes).

-

Flush the extract from the cell with fresh solvent into a collection vial.

-

Purge the cell with an inert gas to collect the remaining extract.

-

Comparison of Extraction Techniques

| Technique | Principle | Typical Solvents | Temperature | Pressure | Advantages | Disadvantages |

| Maceration | Soaking in solvent at room temperature | Water, Ethanol, Methanol | Room | Atmospheric | Simple, inexpensive, suitable for thermolabile compounds | Time-consuming, large solvent volume, potentially incomplete extraction |

| Soxhlet | Continuous extraction with recycled hot solvent | Organic solvents (Hexane, Ethanol) | Boiling point of solvent | Atmospheric | Efficient use of solvent, can achieve exhaustive extraction | Time-consuming, potential thermal degradation of compounds[1] |

| Hydrodistillation | Steam volatility of compounds | Water | ~100°C | Atmospheric | Extracts volatile compounds, no organic solvent residue | Only suitable for volatile and water-insoluble compounds, high temperature |

| UAE | Acoustic cavitation disrupts cell walls | Water, Ethanol, Acetone | Controlled (often 20-60°C) | Atmospheric | Fast, efficient, reduced solvent and energy consumption[2][8] | Potential for free radical formation, equipment cost |

| SFE | Solvation using a supercritical fluid | Supercritical CO₂ (often with co-solvents like ethanol) | 35-60°C[12] | 100-400 bar | Green/eco-friendly, high purity extracts, tunable selectivity[9][13] | High initial equipment cost, best for non-polar compounds |

| PLE | Solvent extraction at high temperature and pressure | Water, Ethanol, Acetone | 50-200°C | 1000-2000 psi | Fast, efficient, low solvent consumption[8] | High equipment cost, potential degradation of thermolabile compounds |

Isolation and Purification Methodologies

Following extraction, the crude extract contains a complex mixture of compounds. Isolation and purification techniques are necessary to separate the target bioactive compounds.[4]

Chromatographic Techniques

Chromatography is a powerful set of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.[14]

a) Flash Chromatography

A rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase, speeding up the separation process.[15][16]

-

Protocol:

-

Column Selection: Choose a pre-packed flash column with a suitable stationary phase (e.g., silica gel) and size based on the amount of crude extract.

-

Sample Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the top of the column. Alternatively, adsorb the extract onto a small amount of silica gel (dry loading).

-

Elution: Pump the mobile phase (a solvent or a gradient of solvents) through the column under moderate pressure (e.g., 10-15 psi).[16]

-

Fraction Collection: Monitor the eluent using a detector (e.g., UV-Vis) and collect fractions as compounds elute from the column.[17] Automated systems can perform this step automatically.[17]

-

Analysis: Analyze the collected fractions using a technique like Thin-Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.[4]

-

b) High-Performance Liquid Chromatography (HPLC)

A highly versatile and robust technique used for the identification, quantification, and purification of individual components from a mixture. Preparative HPLC is used for isolating larger quantities of pure compounds.

-

Protocol:

-

Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities. This involves selecting the appropriate column (e.g., C18 reversed-phase), mobile phase, and detection wavelength.[18]

-

Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm filter to remove particulates.

-

Injection: Inject the sample into the HPLC system.

-

Separation & Elution: The mobile phase carries the sample through the column, where compounds separate based on their affinity for the stationary phase.

-

Fraction Collection: For preparative HPLC, a fraction collector is used to collect the eluent corresponding to the peak of the target compound.

-

Purity Analysis: Analyze the collected fraction for purity.

-

Solvent Removal: Remove the mobile phase solvent from the purified fraction, typically using a rotary evaporator or freeze-dryer.

-

Crystallization

Crystallization is a powerful purification technique for obtaining highly pure solid compounds from a solution.[19][20] It relies on the principle that the solubility of a compound decreases as the solution cools, leading to the formation of a crystal lattice that excludes impurities.[20]

-

Protocol: Single-Solvent Crystallization

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[21]

-

Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent to create a saturated solution.[20]

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

-

Cooling: Allow the solution to cool slowly and undisturbed. As it cools, the solubility decreases, and crystals of the pure compound will form.[21]

-

Isolation: Isolate the crystals from the remaining solution (mother liquor) by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

-

Comparison of Isolation Techniques

| Technique | Principle | Stationary Phase | Mobile Phase | Application | Advantages | Disadvantages |

| Flash Chromatography | Adsorption chromatography under pressure | Silica gel, Alumina | Organic solvents | Rapid, preparative purification of mg to gram quantities | Fast, inexpensive, good resolution[16] | Lower resolution than HPLC, requires more solvent than analytical techniques |

| Preparative HPLC | Adsorption, partition, or ion-exchange chromatography under high pressure | Silica, C18, etc. | Aqueous/organic mixtures | High-purity isolation of compounds | High resolution and purity, automated, reproducible | Expensive equipment and columns, limited sample load per run |

| Crystallization | Differential solubility leading to solid crystal formation | N/A | Single or mixed solvents | Final purification step for solid compounds | Yields very high purity compounds, cost-effective for large scale | Not all compounds crystallize easily, potential for yield loss in mother liquor |

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and isolation of a pure bioactive compound from a plant source.

Caption: General workflow for phytochemical extraction and isolation.

Hypothetical Signaling Pathway Diagram

This diagram shows a simplified kinase signaling pathway that could be inhibited by an isolated plant-derived compound.

Caption: Example of a this compound compound inhibiting the RAF-MEK-ERK pathway.

References

- 1. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodresearchlab.com [foodresearchlab.com]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. plant extract preparation protocol [greenskybio.com]

- 6. botanyjournals.com [botanyjournals.com]

- 7. acta.fih.upt.ro [acta.fih.upt.ro]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 10. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]

- 11. youtube.com [youtube.com]

- 12. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemmethod.com [chemmethod.com]

- 14. iipseries.org [iipseries.org]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]

- 19. iscientific.org [iscientific.org]

- 20. science.uct.ac.za [science.uct.ac.za]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Phytic Acid (Phytex)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of phytic acid (also known as phytate or IP6), a compound of significant interest in nutritional science and drug development due to its ability to chelate metal ions and influence bioavailability. The following sections detail various analytical methodologies, from colorimetric assays to advanced chromatographic techniques, enabling researchers to select the most appropriate method based on their specific needs for sensitivity, selectivity, and throughput.

Overview of Analytical Methods